molecular formula C16H22N2O B5553762 2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol

2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol

Cat. No. B5553762
M. Wt: 258.36 g/mol
InChI Key: SVBOAMBQNUZVTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives involves the reaction of specific precursors with primary amines. For instance, the CH(2)Bt substituent enables the synthetic elaboration of pyrroles with unsubstituted ring positions and allows for both electrophilic and nucleophilic substitutions, leading to the formation of a variety of substituted pyrroles (Katritzky & Jianqing Li, 1996). Additionally, complexes like trans-[Co(III)(bpb)(amine)2]X have been synthesized, providing insights into the structural and molecular characteristics of similar compounds (Amirnasr, Schenk, & Meghdadi, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol often features complex arrangements and bonding patterns. For example, the crystal and molecular structure of certain complexes is determined using X-ray crystallography, revealing intricate details of their arrangement and hydrogen-bonding patterns (Amirnasr, Schenk, & Meghdadi, 2002).

Chemical Reactions and Properties

Chemical reactions involving related compounds showcase a range of possibilities, from cycloisomerization processes that provide efficient access to pyrrole derivatives (Meng et al., 2014) to reactions leading to the formation of specific pyridine and pyrrolidine derivatives (Katritzky & Jianqing Li, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, UV-vis absorption, and emission spectra, are crucial for understanding their behavior and potential applications. For instance, metal(II) complexes based on similar ligands show different thermal stabilities and photoluminescence properties, indicating the influence of their molecular structure on their physical characteristics (Gong et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other substances, highlight the versatility of compounds like 2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol. The base-catalyzed cycloisomerization of related compounds underscores the chemical versatility and the potential for creating a wide array of derivatives with varied chemical functionalities (Meng et al., 2014).

Scientific Research Applications

Intramolecular Hydroalkoxylation and Hydroamination of Alkynes

Research by Pouy et al. (2012) in "Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands" investigates the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. The study focuses on forming 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).

Synthesis of Versatile Synthetic Intermediates

Katritzky and Li (1996) discuss the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles, highlighting their utility as synthetic intermediates. This work underlines the potential for the structural manipulation and creation of pyrroles, which are significant in various chemical syntheses (Katritzky & Li, 1996).

Platinum-Catalyzed Intramolecular Hydroamination

Bender and Widenhoefer's 2005 study on "Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines" presents a method for forming pyrrolidine derivatives, highlighting the potential of platinum-catalyzed reactions in creating complex organic structures (Bender & Widenhoefer, 2005).

Synthesis and Characterization of Co(III) Complexes

The work of Amirnasr et al. (2002), "Synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X", includes the study of compounds with pyrrolidine and benzylamine. This research is vital for understanding the structural properties and potential applications of Co(III) complexes (Amirnasr et al., 2002).

Enantioselective Synthesis of Heterocycles

Research by Díez et al. (2002) titled "Regio- and stereoselective ring opening of epoxides" discusses the controlled synthesis of enantiomeric pyrrolidines, highlighting the importance of stereochemistry in organic synthesis (Díez et al., 2002).

Synthesis and Characterization of Luminogenic Polyacetylenes

Yuan et al. (2009) explore the synthesis of phenylacetylene and 1-pentyne derivatives in "Luminogenic Polyacetylenes and Conjugated Polyelectrolytes". This study is relevant for understanding the properties of luminogenic materials and their potential applications in various fields (Yuan et al., 2009).

properties

IUPAC Name

2-(benzylamino)-5-pyrrolidin-1-ylpent-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-14-16(9-6-12-18-10-4-5-11-18)17-13-15-7-2-1-3-8-15/h1-3,7-8,16-17,19H,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOAMBQNUZVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CC(CO)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-5-pyrrolidin-1-ylpent-3-yn-1-ol

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